molecular formula C11H24O B1168177 dolabellanin P CAS No. 123758-92-9

dolabellanin P

Katalognummer: B1168177
CAS-Nummer: 123758-92-9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dolabellanin P is a cytolytic protein purified from the purple fluid of the sea hare Dolabella auricularia (phylum Mollusca). It is a single polypeptide with a molecular weight of 60 kDa and exhibits nonspecific cytolytic activity, lysing mammalian and microbial cells at concentrations of 50–200 ng/mL within 2 hours . Its amino acid composition and N-terminal sequence distinguish it from other antineoplastic glycoproteins in sea hares, such as aplysianin A (from the albumen gland) and aplysianin E (from eggs) of Aplysia kurodai . Dolabellanin P’s mechanism involves destabilizing membrane integrity, though its exact molecular targets remain under investigation.

Eigenschaften

CAS-Nummer

123758-92-9

Molekularformel

C11H24O

Synonyme

dolabellanin P

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Chemical Reaction Insights from Related Dolabellanes

While dolabellanin P remains undocumented, dolabellane diterpenoids (e.g., clavirolides) from marine organisms exhibit biosynthetic pathways involving:

  • Cyclization : Geranylgeranyl pyrophosphate undergoes acetylation, epoxidation, and rearrangement to form bicyclic dolabellane skeletons .

  • Oxidation Patterns : Post-cyclization modifications include hydroxylation and esterification to yield bioactive derivatives .

Methodological Parallels for Peptide Analysis

Relevant techniques for studying dolabellanin-like compounds include:

Table 1: Analytical Techniques for Antimicrobial Peptides

TechniqueApplicationExample Findings
MALDI-TOF/TOF MSPeptide mass fingerprintingIdentified Dolabellanin B2 (MW ≈ 3.5 kDa)
Molecular Dynamics (GROMACS)Stability and conformational analysisRMSD < 0.1 nm after 50 ns simulation
APBS ElectrostaticsSurface charge distribution mapping+1 net charge at pH 7 with Lys residues

Hypothetical Reactivity of Dolabellanin-Type Peptides

Based on dolabellanin B2’s properties, potential reactions include:

  • Proteolytic Cleavage : Susceptibility to enzymatic degradation (e.g., trypsin) due to lysine/arginine residues.

  • Oxidative Modifications : Methionine and cysteine residues may undergo redox-driven structural changes.

  • Membrane Interaction : Cationic regions (+1 charge) facilitate electrostatic binding to bacterial lipopolysaccharides .

Gaps in Current Research

  • No peer-reviewed studies explicitly address "dolabellanin P."

  • Dolabellanin B2’s biosynthetic pathway and enzymatic modifications remain underexplored.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Overview

The table below summarizes key structural and functional differences among dolabellanin P and related compounds:

Compound Source Molecular Weight Primary Activity Key Features
Dolabellanin P Dolabella auricularia (purple fluid) 60 kDa Broad-spectrum cytolysis Nonspecific lytic activity; distinct from aplysianins in cytolytic properties .
Dolabellanin B2 Dolabella auricularia, Peronia peronii ~3 kDa (27 residues) Antibacterial, antifungal α-helical cationic peptide; sequence: SHQDCYEALHKCMASHSKPFSCSMKFHMCLQQQ .
Dolabellanin A Dolabella auricularia (albumen gland) Not specified Antifungal, antibacterial Glycoprotein with lectin-like properties; inhibits Candida albicans growth .
Aplysianin A/P/E Aplysia kurodai (eggs, purple fluid) 15–30 kDa Antitumor, antibacterial Glycoproteins with cytotoxic effects on leukemia cells; active against Gram± bacteria .
Bioactivity Comparison

Antimicrobial Efficacy :

  • Dolabellanin B2 exhibits potent activity against Gram-positive (Bacillus subtilis, MIC: 4 µg/mL) and Gram-negative bacteria (Escherichia coli, MIC: 32 µg/mL) .
  • Aplysianin E shows broader-spectrum antibacterial effects, with inhibition zones of 12–18 mm against Staphylococcus aureus and Pseudomonas aeruginosa .

Mechanistic Differences :

  • Dolabellanin B2 disrupts bacterial membranes via electrostatic interactions with lipid A and hydrophobic penetration .
  • Dolabellanin A binds to fungal cell wall carbohydrates, inducing agglutination and growth inhibition .
  • Aplysianins trigger apoptosis in cancer cells by activating caspase pathways .
Molecular Dynamics and Stability
  • Dolabellanin B2 : Molecular dynamics simulations (50 ns) reveal stable α-helical regions (residues 2–15) with a root mean square deviation (RMSD) of 0.8–1.2 Å. Its +1 charge at pH 7 enhances membrane interaction .
  • Dolabellanin P: No dynamic data are available, but its large size suggests slower diffusion and nonspecific membrane binding .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing dolabellanin P's structural properties, and how should they be prioritized in experimental design?

  • Methodological Answer : Begin with Nuclear Magnetic Resonance (NMR) to resolve stereochemistry and functional groups, supported by High-Resolution Mass Spectrometry (HRMS) for molecular formula validation. For crystalline derivatives, X-ray diffraction provides absolute configuration confirmation. Prioritize techniques based on sample purity and availability (e.g., NMR requires ≥95% purity). Cross-validate data with computational methods like DFT calculations for spectral simulation .
  • Example Table :

TechniqueKey OutputLimitations
1D/2D NMRStereochemical assignmentRequires high-purity samples
HRMSExact mass confirmationInsufficient for stereochemistry
X-ray CrystallographyAbsolute configurationRequires crystallizable derivatives

Q. How can researchers identify biosynthetic pathways for dolabellanin P in marine organisms?

  • Methodological Answer : Use genome mining to screen for biosynthetic gene clusters (BGCs) homologous to known diterpene synthases. Pair with isotopic labeling experiments (e.g., 13C^{13}\text{C}-acetate) to trace precursor incorporation. Validate via heterologous expression in model systems (e.g., E. coli or Aspergillus). Cross-reference with phylogenetic analysis of host organisms to infer evolutionary pathways .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) for dolabellanin P derivatives be resolved?

  • Methodological Answer :

Replicate experiments : Ensure consistency in sample preparation (e.g., solvent, temperature) .

Comparative analysis : Overlay experimental NMR data with DFT-simulated spectra to identify artifacts (e.g., solvent peaks, dynamic effects) .

Crystallographic refinement : Re-examine X-ray data for disorder or twinning. Use software like Olex2 for model validation .

Collaborative validation : Share raw data with independent labs to rule out instrumentation bias .

Q. What experimental strategies optimize dolabellanin P's yield in synthetic pathways while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, temperature). Apply response surface methodology (RSM) to identify optimal conditions .
  • In-situ monitoring : Employ techniques like LC-MS or ReactIR to track intermediate formation and adjust reaction parameters in real time .
  • Side-product analysis : Isolate byproducts via preparative HPLC and characterize structurally to identify competing pathways .
    • Example Table :
VariableRange TestedImpact on Yield
Temperature (°C)25–80Yield peaks at 60°C
Catalyst (mol%)5–20Optimal at 12%

Q. How can researchers address discrepancies in reported bioactivity data for dolabellanin P across studies?

  • Methodological Answer :

  • Standardize assays : Use established cell lines (e.g., NIH/3T3 for cytotoxicity) and reference compounds (e.g., doxorubicin) to calibrate results .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to assess heterogeneity and publication bias .
  • Mechanistic studies : Perform target-based assays (e.g., enzyme inhibition) to complement phenotypic data, reducing variability from cell-line-specific responses .

Methodological Guidelines

  • Feasibility : Ensure questions align with available instrumentation and computational resources (e.g., DFT requires access to Gaussian or ORCA) .
  • Data Validation : Use multiple orthogonal techniques (e.g., NMR + HRMS + X-ray) to confirm structural assignments .
  • Reproducibility : Document protocols in detail, including raw data deposition in repositories like Zenodo or ChemRxiv .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.